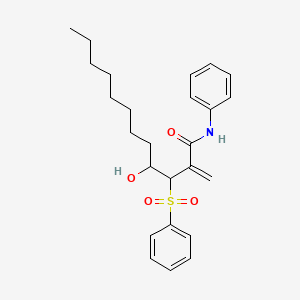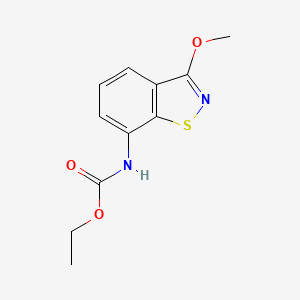![molecular formula C20H12N4O2 B14324252 4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile CAS No. 102184-65-6](/img/structure/B14324252.png)
4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to an azanediyl linkage, which is further connected to two benzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile typically involves the reaction of 4-nitroaniline with 4,4’-dibromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,4’-[(4-Aminophenyl)azanediyl]dibenzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the benzonitrile groups can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(4-Bromophenyl)azanediyl]dibenzonitrile: Similar structure but with a bromine atom instead of a nitro group.
4,4’-[(4-Nitrophenyl)azanediyl]diphenol: Contains phenol groups instead of benzonitrile groups.
4,4’-[(4-Nitrophenyl)azanediyl]dibenzaldehyde: Features aldehyde groups instead of nitrile groups.
Uniqueness
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is unique due to the presence of both nitrophenyl and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
102184-65-6 |
|---|---|
Fórmula molecular |
C20H12N4O2 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
4-(4-cyano-N-(4-nitrophenyl)anilino)benzonitrile |
InChI |
InChI=1S/C20H12N4O2/c21-13-15-1-5-17(6-2-15)23(18-7-3-16(14-22)4-8-18)19-9-11-20(12-10-19)24(25)26/h1-12H |
Clave InChI |
FKCRBDFERWUHPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)






